(4-Methoxyphenyl)-pyridin-2-ylmethanamine;dihydrochloride
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Overview
Description
(4-Methoxyphenyl)-pyridin-2-ylmethanamine;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpyridines. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring through a methanamine linkage. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)-pyridin-2-ylmethanamine typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of 4-methoxyphenylboronic acid through the reaction of 4-methoxyphenyl magnesium bromide with boron trifluoride etherate.
Suzuki-Miyaura Coupling: The 4-methoxyphenylboronic acid is then coupled with 2-bromopyridine using a palladium catalyst in the presence of a base such as potassium carbonate. This reaction forms the (4-methoxyphenyl)-pyridine intermediate.
Reductive Amination: The final step involves the reductive amination of the (4-methoxyphenyl)-pyridine intermediate with formaldehyde and ammonium chloride in the presence of a reducing agent like sodium cyanoborohydride to yield (4-Methoxyphenyl)-pyridin-2-ylmethanamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and automated systems for the reductive amination process to ensure high yield and purity.
Types of Reactions:
Oxidation: (4-Methoxyphenyl)-pyridin-2-ylmethanamine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced at the pyridine ring to form dihydropyridine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted phenylpyridine derivatives.
Scientific Research Applications
(4-Methoxyphenyl)-pyridin-2-ylmethanamine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)-pyridin-2-ylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group enhances its binding affinity to these targets, while the pyridine ring facilitates its interaction with the active site. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation, leading to its observed biological effects.
Comparison with Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-Methoxyamphetamine
Comparison: (4-Methoxyphenyl)-pyridin-2-ylmethanamine is unique due to its specific structural features, such as the combination of a methoxyphenyl group with a pyridine ring. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds. For instance, while 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole share the methoxyphenyl group, their core structures differ, leading to variations in their pharmacological profiles and applications.
Properties
IUPAC Name |
(4-methoxyphenyl)-pyridin-2-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c1-16-11-7-5-10(6-8-11)13(14)12-4-2-3-9-15-12;;/h2-9,13H,14H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJQVCUCWSGZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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